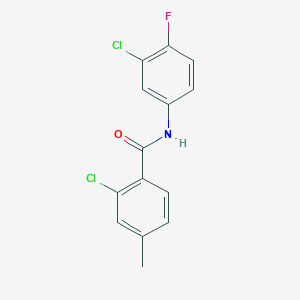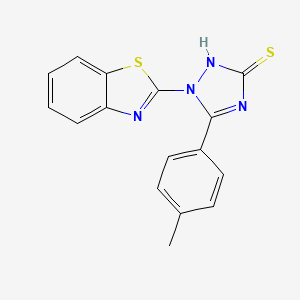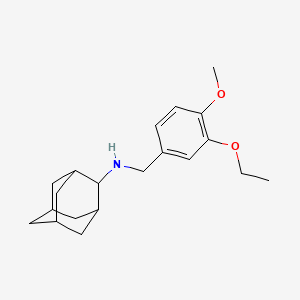![molecular formula C13H18N2O3S B5837717 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5837717.png)
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a chemical compound belonging to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex piperazine derivatives.
Scientific Research Applications
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various enzymes and receptors, leading to its biological effects. The sulfonyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its central nervous system stimulant properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its psychoactive effects.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-8-10-15(11-9-14)19(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVWUSPJIZZDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine](/img/structure/B5837644.png)
![2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5837650.png)
![4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)

![2-[2-hydroxyethyl-[(4-propan-2-ylphenyl)methyl]amino]ethanol](/img/structure/B5837672.png)

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)

![(4E)-2-(4-fluorophenyl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5837724.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
